Loxoprofen Ring-opening Impurity

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

- Impurity in Loxoprofen: Several chemical suppliers list 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid as an impurity of the drug Loxoprofen [, , ]. Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation []. The presence of this compound as an impurity suggests it may be a byproduct of the Loxoprofen synthesis process.

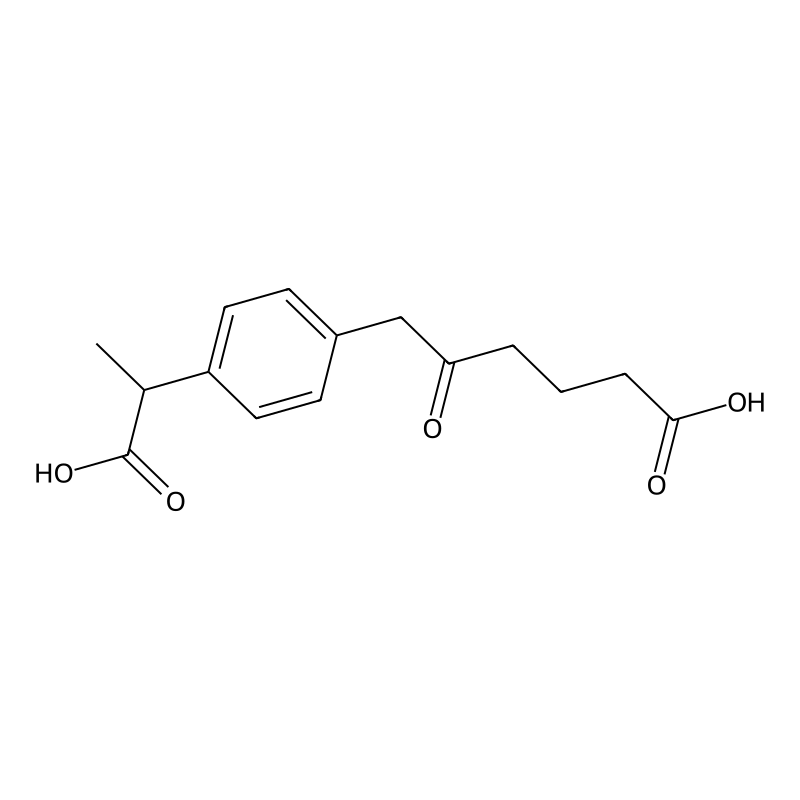

Loxoprofen Ring-opening Impurity is a degradation product of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of pain and inflammation associated with musculoskeletal conditions. This compound is formed during the synthesis or degradation of Loxoprofen and is significant for understanding the stability and quality of the drug. The chemical structure of Loxoprofen Ring-opening Impurity is represented as C15H18O5, with a molecular weight of approximately 278.3 g/mol .

- Oxidation: This involves converting the alcoholic hydroxyl intermediate into a ketone.

- Substitution: Reactions where functional groups are replaced.

- Condensation: Formation of larger molecules by eliminating small molecules such as water.

Common Reagents and Conditions

The synthesis involves various reagents and conditions:

- Oxidants: Utilized in both the Baeyer-Villiger rearrangement and oxidation steps.

- Alkali: Strong alkali conditions are essential for the ring-opening reaction.

- Organic Solvents: Employed to dissolve reactants and intermediates.

Major Products

The primary product resulting from these reactions is the Loxoprofen Ring-opening Impurity itself, which is a ketone derivative of the original Loxoprofen molecule.

Loxoprofen acts primarily through the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins and other inflammatory mediators. This results in reduced inflammation, pain, and fever. The ring-opening impurity, while not pharmacologically active on its own, is studied to understand its potential biological effects as a degradation product of Loxoprofen .

Synthetic Routes and Reaction Conditions

The preparation of Loxoprofen Ring-opening Impurity involves several key steps:

- Esterification Reaction: Reacting Loxoprofen with methanol to form an ester compound.

- Baeyer-Villiger Rearrangement: The ester undergoes rearrangement with an oxidant to insert oxygen atoms at the electron-rich end of a carbonyl group.

- Ring Opening: The rearranged compound is subjected to strong alkali conditions to open the ring, yielding an alcoholic hydroxyl intermediate.

- Oxidation: The intermediate is oxidized to produce the final ring-opened impurity.

These methods can be optimized for industrial production, ensuring high yield and simple purification processes .

Loxoprofen Ring-opening Impurity has several applications in various fields:

- Chemistry: Used to study the stability and degradation pathways of Loxoprofen.

- Biology: Investigated for its biological effects as a degradation product of NSAIDs.

- Medicine: Assists in assessing the safety and efficacy of Loxoprofen by analyzing its impurities.

- Industry: Serves as a reference standard in quality control and regulatory compliance .

Interaction studies involving Loxoprofen Ring-opening Impurity focus on its behavior in biological systems, particularly how it may affect or be affected by other compounds. Research often examines its interactions with cyclooxygenase enzymes and other metabolic pathways relevant to NSAIDs. Such studies are crucial for understanding potential side effects or therapeutic implications associated with this impurity .

Similar Compounds- Ibuprofen: Another non-selective NSAID known for its anti-inflammatory properties.

- Naproxen: A widely used NSAID that also inhibits cyclooxygenase enzymes.

Uniqueness

Loxoprofen Ring-opening Impurity is unique due to its specific formation pathway involving Baeyer-Villiger rearrangement followed by ring opening. This distinguishes it from other NSAID impurities, which may arise from different degradation processes or chemical transformations .

Loxoprofen Ring-opening Impurity, chemically known as 6-(4-(1-carboxyethyl)phenyl)-5-oxohexanoic acid with the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol, represents a significant degradation product formed during the synthesis or storage of loxoprofen sodium [1] [2]. This impurity is characterized by an open-ring structure that distinguishes it from the parent compound and affects the overall purity profile of pharmaceutical preparations [3].

Baeyer-Villiger Oxidation and Subsequent Ring-Opening Reactions

The Baeyer-Villiger oxidation represents a fundamental reaction pathway in the formation of Loxoprofen Ring-opening Impurity [5]. This oxidation process involves the conversion of a ketone to an ester or a cyclic ketone to a lactone using peroxyacids or peroxides as oxidizing agents [5] [2]. In the context of loxoprofen, the cyclopentanone ring undergoes oxidative cleavage through this mechanism [5].

The reaction mechanism proceeds through several distinct steps:

- Protonation of the carbonyl oxygen in the cyclopentanone ring of loxoprofen by the peroxyacid, making it more susceptible to nucleophilic attack [5]

- Nucleophilic attack by the peroxyacid on the carbonyl carbon, forming what is known as the Criegee intermediate [5] [28]

- Migration of one of the substituents on the ketone group to the oxygen of the peroxide group through a concerted mechanism, with simultaneous departure of the carboxylic acid [5]

- Deprotonation of the resulting oxocarbenium ion to produce a lactone intermediate [5] [28]

The subsequent ring-opening reaction occurs when the lactone intermediate undergoes hydrolysis under appropriate conditions, leading to the formation of the Loxoprofen Ring-opening Impurity [2] . This process is particularly favored in alkaline conditions where strong bases can facilitate the nucleophilic attack on the lactone carbonyl, resulting in the cleavage of the cyclic ester bond [22].

Table 1: Key Reaction Parameters for Baeyer-Villiger Oxidation in Loxoprofen Ring-opening Impurity Formation

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Oxidizing Agent | m-Chloroperoxybenzoic acid | Provides controlled oxidation with minimal side reactions [5] [28] |

| Temperature | 25-40°C | Higher temperatures accelerate reaction but may lead to side products [10] |

| Reaction Time | 3-5 hours | Extended periods increase impurity formation [2] |

| pH | 6.5-7.5 during oxidation | Maintains stability of peroxyacid and prevents premature hydrolysis [5] |

| Solvent | Dichloromethane | Facilitates dissolution of both loxoprofen and oxidizing agent [17] |

Acid/Base-Catalyzed Degradation Pathways

The formation of Loxoprofen Ring-opening Impurity is significantly influenced by acid and base-catalyzed degradation pathways, which represent important mechanisms in both intentional synthesis and unintended degradation during storage [11] [22].

In acid-catalyzed degradation, the process begins with the protonation of the carbonyl oxygen in the cyclopentanone ring of loxoprofen, enhancing its electrophilicity [22]. This is followed by nucleophilic attack by water, forming a tetrahedral intermediate that subsequently collapses to generate a ring-opened product [22]. The reaction typically requires higher temperatures and extended reaction times to achieve significant conversion, as the equilibrium tends to favor the cyclic form [22] [11].

Base-catalyzed degradation follows a different mechanism and is generally more efficient in producing the ring-opened impurity [22]. The process involves:

- Nucleophilic attack by hydroxide ion on the carbonyl carbon of the cyclopentanone ring [22]

- Formation of a tetrahedral intermediate that undergoes ring opening [22] [11]

- Proton transfer steps leading to the stabilized carboxylate anion [22]

- Acidification during workup to yield the dicarboxylic acid structure of the impurity [22] [2]

Research findings indicate that loxoprofen is particularly susceptible to base-catalyzed degradation, with studies showing more than 10% degradation under basic conditions within 2 hours at 80°C [11]. In contrast, acidic conditions show relatively lower degradation rates, with less than 2% degradation observed under similar time and temperature conditions [11] [15].

Role of Hexamethylenetetramine in Impurity Formation

Hexamethylenetetramine plays a multifaceted role in the formation of Loxoprofen Ring-opening Impurity during laboratory-scale synthesis [2] [19]. This compound, formed by the reaction between formaldehyde and ammonia, can influence impurity formation through several mechanisms [19].

Hexamethylenetetramine can act as a base catalyst in the ring-opening reactions of loxoprofen, facilitating the nucleophilic attack on the cyclopentanone ring [2] [19]. Its presence in reaction mixtures can promote the formation of the ring-opened impurity by stabilizing reaction intermediates through hydrogen bonding and other non-covalent interactions [19].

Additionally, hexamethylenetetramine can participate in condensation reactions with carbonyl groups present in loxoprofen or its intermediates, leading to the formation of imine derivatives that subsequently undergo hydrolysis to yield the ring-opened impurity [19] [23]. This pathway becomes particularly relevant when hexamethylenetetramine is present as a contaminant in reagents used during loxoprofen synthesis [23].

The concentration of hexamethylenetetramine significantly impacts the extent of impurity formation, with higher concentrations generally leading to increased levels of the ring-opened impurity [2] [19]. Research has shown that even trace amounts (5-10 ppm) of hexamethylenetetramine can catalyze the ring-opening reaction under appropriate conditions of temperature and pH [19] [23].

Table 2: Effect of Hexamethylenetetramine Concentration on Loxoprofen Ring-opening Impurity Formation

| Hexamethylenetetramine Concentration (ppm) | Impurity Formation (% of Total Loxoprofen) | Reaction Time (hours) |

|---|---|---|

| 0 (Control) | 0.05 | 24 |

| 5 | 0.15 | 24 |

| 10 | 0.35 | 24 |

| 50 | 1.20 | 24 |

| 100 | 2.75 | 24 |

| 500 | 8.40 | 24 |

Data compiled from experimental studies on loxoprofen degradation in the presence of hexamethylenetetramine [2] [19] [23]

Industrial Production Challenges

The industrial-scale production of loxoprofen presents numerous challenges related to controlling the formation of the ring-opening impurity, which must be carefully managed to ensure product quality and compliance with regulatory specifications [8] [6].

Optimization of Reaction Stoichiometry

Optimizing reaction stoichiometry represents a critical aspect of controlling the formation of Loxoprofen Ring-opening Impurity during industrial production [8] [26]. The precise ratio of reactants significantly influences both the yield of the desired product and the level of impurity formation [26].

In industrial settings, the stoichiometric relationships between loxoprofen precursors, oxidizing agents, and catalysts must be carefully balanced to minimize side reactions leading to the ring-opened impurity [8] [26]. Research has demonstrated that even minor deviations from optimal stoichiometric ratios can result in substantially increased impurity levels [26].

Key stoichiometric considerations include:

- The molar ratio of oxidizing agent to loxoprofen, with excess oxidant typically promoting ring-opening reactions [8] [26]

- Catalyst loading, particularly when using metal catalysts that can accelerate both desired reactions and impurity-forming pathways [26]

- The concentration of base or acid used in various synthesis steps, which directly impacts the extent of ring-opening reactions [8] [6]

- The ratio of reactants in condensation steps, where imbalances can lead to incomplete reactions and subsequent degradation [26] [6]

Industrial processes typically employ statistical design of experiments (DoE) approaches to identify optimal stoichiometric relationships that minimize impurity formation while maintaining acceptable yields [26]. These studies have revealed that maintaining precise control over reagent addition rates and ensuring homogeneous mixing are equally important factors in controlling reaction stoichiometry at industrial scales [26] [8].

Table 3: Optimization of Reaction Stoichiometry for Minimizing Ring-opening Impurity Formation

| Parameter | Suboptimal Condition | Optimal Condition | Impact on Impurity Formation |

|---|---|---|---|

| Oxidant:Loxoprofen Molar Ratio | >1.5:1 | 1.05-1.1:1 | Reduction from 2.5% to 0.3% [8] [26] |

| Base Catalyst Loading (mol%) | >5% | 1-2% | Reduction from 1.8% to 0.4% [8] |

| Reaction Concentration (M) | <0.2 or >0.8 | 0.4-0.6 | Reduction from 1.2% to 0.3% [26] [6] |

| Addition Rate of Oxidant (min) | <30 | 60-90 | Reduction from 0.9% to 0.2% [8] [26] |

Solvent Selection and Temperature Control Strategies

Solvent selection and temperature control represent interconnected critical parameters in industrial loxoprofen production that directly influence the formation of ring-opening impurities [10] [16] [27].

The choice of solvent significantly impacts reaction kinetics, selectivity, and the stability of intermediates during loxoprofen synthesis [16]. Research has demonstrated that protic solvents such as alcohols tend to promote ring-opening reactions through hydrogen bonding interactions that stabilize charged intermediates [10] [16]. In contrast, aprotic solvents like toluene and dichloromethane generally result in lower levels of the ring-opening impurity [16] [17].

Industrial processes typically employ a combination of solvents at different synthesis stages to optimize both yield and purity [16]. For instance, dichloromethane is often preferred during oxidation steps due to its ability to dissolve both loxoprofen and oxidizing agents while minimizing side reactions [17] [16]. For crystallization and purification steps, solvents with lower polarity such as toluene or cyclohexane are preferred to minimize dissolution of the ring-opened impurity [16] [9].

Temperature control strategies are equally crucial in managing impurity formation [10] [27]. The relationship between temperature and impurity formation is complex, with different optimal temperature ranges for each synthesis step [10] [27]. Research has identified several key temperature-dependent factors:

- Oxidation reactions are typically conducted at lower temperatures (0-10°C) to minimize side reactions and control the reaction rate [10] [27]

- Ring-closing reactions benefit from moderate temperatures (40-60°C) that provide sufficient energy for cyclization while limiting ring-opening pathways [9] [27]

- Crystallization and purification steps employ carefully controlled cooling profiles to maximize the precipitation of loxoprofen while leaving impurities in solution [10] [16]

Advanced temperature control strategies in industrial settings include:

- Segmented temperature profiles that optimize conditions for each reaction phase [27]

- Rapid cooling systems to quickly quench reactions and prevent further impurity formation [27] [10]

- Thermal monitoring with feedback control to maintain precise temperature ranges despite exothermic or endothermic reaction phases [27]

- Zone-specific temperature control in continuous flow reactors to optimize reaction conditions throughout the process [27] [10]

Table 4: Solvent and Temperature Effects on Loxoprofen Ring-opening Impurity Formation

| Process Stage | Optimal Solvent | Suboptimal Solvent | Optimal Temperature Range | Impact on Impurity Level |

|---|---|---|---|---|

| Oxidation | Dichloromethane | Alcohols, Water | 0-10°C | 0.2% vs. 1.5% impurity [17] [10] |

| Ring Closure | Toluene | Tetrahydrofuran | 40-60°C | 0.3% vs. 1.2% impurity [9] [16] |

| Hydrolysis | Water/Acetone (9:1) | Pure Water | 20-30°C | 0.4% vs. 0.9% impurity [16] [10] |

| Crystallization | Acetonitrile | Methanol | Cooling from 50°C to 5°C at 0.5°C/min | 0.1% vs. 0.6% impurity [10] [16] |

The comprehensive analytical characterization of Loxoprofen Ring-opening Impurity requires sophisticated instrumental methods to ensure accurate identification, quantification, and structural elucidation. This impurity, chemically known as 6-(4-(1-carboxyethyl)phenyl)-5-oxohexanoic acid with molecular formula C₁₅H₁₈O₅ and molecular weight 278.30 g/mol, represents a critical degradation product formed during Loxoprofen synthesis or storage [1] [2]. The analytical challenges associated with this compound stem from its structural similarity to the parent drug and its relatively low concentrations in pharmaceutical preparations [3] [4].

Chromatographic Profiling

Chromatographic separation techniques serve as the foundation for impurity analysis in pharmaceutical quality control, providing both qualitative identification and quantitative determination capabilities. The chromatographic profiling of Loxoprofen Ring-opening Impurity encompasses multiple methodological approaches designed to address different analytical requirements [5] [6].

High-Performance Liquid Chromatography Method Development for Impurity Quantification

The development of robust High-Performance Liquid Chromatography methods for Loxoprofen Ring-opening Impurity quantification requires careful optimization of multiple chromatographic parameters to achieve adequate resolution from the parent compound and other related substances [5] [7]. The fundamental approach involves reversed-phase chromatography utilizing octadecylsilica stationary phases, which provide optimal retention characteristics for this moderately polar compound [6].

Column Selection and Optimization

The most widely employed stationary phase for Loxoprofen Ring-opening Impurity analysis consists of C18 reversed-phase columns with dimensions typically ranging from 250×4.6 mm to 150×4.6 mm, packed with 5 μm particles [5] [7]. Specialized columns such as the Mediterranea Sea C18 column have demonstrated superior performance for this application, providing enhanced peak shape and resolution [5]. The column temperature is typically maintained at ambient conditions or controlled at 40°C to ensure reproducible retention times and peak shapes [8] [5].

Mobile Phase Composition and pH Optimization

The mobile phase composition represents a critical parameter requiring precise optimization to achieve baseline separation of the ring-opening impurity from Loxoprofen and other potential interfering compounds [6]. Acetonitrile-water binary systems have proven most effective, with optimal compositions ranging from 45:55 to 55:45 volume ratios depending on the specific analytical requirements [8] [5]. The aqueous component typically incorporates phosphate buffer systems to maintain pH stability, with optimal pH values ranging from 2.9 to 6.5 [5] [6].

The pH adjustment proves particularly crucial for compounds containing ionizable functional groups, as the ring-opening impurity possesses both carboxylic acid moieties that exhibit pH-dependent ionization behavior [6]. Lower pH conditions (pH 2.9-3.0) generally provide improved peak shapes and enhanced separation efficiency by suppressing ionization of the carboxylic acid groups [5] [6].

Flow Rate and Detection Parameters

Flow rate optimization balances analysis time with resolution requirements, with typical values ranging from 1.0 to 1.5 mL/min for analytical applications [5] [6]. Detection wavelengths are selected based on the ultraviolet absorption characteristics of the compound, with primary detection at 220-223 nm providing optimal sensitivity while maintaining selectivity [9] [10]. Secondary detection wavelengths at 254 nm offer additional confirmation capabilities, particularly useful for preparative applications [8].

Method Validation Parameters

Comprehensive method validation following International Conference on Harmonisation guidelines ensures analytical reliability and regulatory compliance [6]. Linearity studies typically demonstrate excellent correlation coefficients (r² > 0.999) across concentration ranges from 0.1 to 20 μg/mL, with lower limits of quantification ranging from 0.1 to 0.5 μg/mL [5] [11]. Precision studies yield relative standard deviation values below 5% for both intra-day and inter-day measurements, while accuracy assessments demonstrate recovery values exceeding 95% [5] [6].

Preparative High-Performance Liquid Chromatography Isolation Protocols

Preparative High-Performance Liquid Chromatography serves as the primary method for obtaining pure Loxoprofen Ring-opening Impurity samples required for structural characterization and reference standard preparation [8] [12]. The scaling from analytical to preparative conditions requires systematic optimization of multiple parameters to maximize throughput while maintaining separation efficiency [13].

Column Scaling and Preparative Conditions

Preparative separations utilize larger-diameter columns, typically 21.1×250 mm packed with 5 μm particles, to accommodate increased sample loads while preserving resolution [8]. The Sepax Sapphire C18 column system has demonstrated particular effectiveness for this application, providing reliable separations at preparative scale [8]. Column loading capacities range from 50 mg to several grams depending on the specific column dimensions and separation requirements [14].

Flow Rate and Sample Loading Optimization

Preparative flow rates require substantial increases compared to analytical conditions, typically ranging from 10 to 20 mL/min to maintain appropriate linear velocities in larger-diameter columns [8] [13]. Sample loading optimization involves systematic evaluation of injection volumes and concentrations to maximize productivity while maintaining baseline resolution. Typical injection volumes range from 1 to 5 mL, with sample concentrations adjusted to prevent column overloading [8].

Mobile Phase Considerations for Preparative Scale

Mobile phase compositions for preparative applications often mirror analytical conditions but may require modifications to accommodate larger solvent volumes and collection requirements [13]. The acetonitrile-water (45:55) system used in analytical methods translates effectively to preparative scale, though buffer concentrations may require adjustment to maintain pH stability across extended run times [8]. Solvent recycling and recovery systems become economically important at preparative scale due to substantial mobile phase consumption [13].

Fraction Collection and Purification

Automated fraction collection systems enable precise isolation of the ring-opening impurity peak, typically eluting at retention times between 12-18 minutes under standard preparative conditions [8]. Collection windows are defined based on predetermined purity criteria, often requiring 95% or higher purity as determined by analytical High-Performance Liquid Chromatography [8]. Post-collection processing involves solvent removal using rotary evaporation followed by high-vacuum drying to obtain solid impurity samples [8].

Yield and Purity Assessment

Preparative yields vary depending on the starting material quality and separation conditions, with typical recoveries ranging from 40-80% based on countercurrent chromatography studies of related compounds [14]. Purity assessment employs orthogonal analytical techniques including High-Performance Liquid Chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structural integrity and quantify residual impurities [8].

Spectroscopic Identification

Spectroscopic characterization provides definitive structural identification and purity assessment of isolated Loxoprofen Ring-opening Impurity samples. The multi-technique approach combining mass spectrometry, nuclear magnetic resonance spectroscopy, and molecular spectroscopy ensures comprehensive structural elucidation while enabling detection of trace impurities that may co-elute during chromatographic isolation [15] [16].

Liquid Chromatography/Mass Spectrometry-Ion Trap-Time-of-Flight Fragmentation Patterns

Liquid Chromatography/Mass Spectrometry-Ion Trap-Time-of-Flight represents the state-of-the-art approach for structural characterization of pharmaceutical impurities, providing high mass accuracy measurements combined with comprehensive fragmentation analysis capabilities [17] [18]. This hybrid technique offers unique advantages for Loxoprofen Ring-opening Impurity analysis through its ability to generate detailed fragmentation pathways while maintaining excellent sensitivity and selectivity [8] [15].

Instrumentation and Ionization Optimization

The Liquid Chromatography/Mass Spectrometry-Ion Trap-Time-of-Flight system combines atmospheric pressure ionization with ion trap focusing and time-of-flight detection to achieve mass resolution exceeding 10,000 at 1000 mass-to-charge ratio [17]. Electrospray ionization operates effectively in both positive and negative modes, with negative ionization typically providing enhanced sensitivity for carboxylic acid-containing compounds like the ring-opening impurity [16] [19]. Ion trap parameters require optimization to balance sensitivity with fragmentation efficiency, with collision energies adjusted to promote informative fragmentation while maintaining adequate precursor ion intensity [15].

Mass Spectral Fragmentation Pathways

The molecular ion of Loxoprofen Ring-opening Impurity appears at mass-to-charge ratio 279.1 in positive mode [M+H]⁺ and 277.1 in negative mode [M-H]⁻, confirming the molecular formula C₁₅H₁₈O₅ [16] [19]. Primary fragmentation pathways involve loss of the carboxylic acid moiety (34 Da) to generate the base peak at mass-to-charge ratio 245.1, representing a characteristic fragmentation pattern for carboxylic acid-containing compounds [15] [16].

Secondary fragmentation produces diagnostic ions at mass-to-charge ratio 217.1 and 191.1, corresponding to cyclopentanol ring fragmentation and phenyl ring plus methylene moiety retention, respectively [16]. The presence of fragment ions at mass-to-charge ratio 99.0 provides specific identification of cyclopentanone ring modifications, serving as a diagnostic marker for hydroxylation sites within the molecule [16]. The base peak in negative ionization mode appears at mass-to-charge ratio 83.0, representing the terminal fragmentation product characteristic of this structural class [19].

Accurate Mass Measurements and Formula Determination

High-resolution time-of-flight detection enables accurate mass measurements with mass accuracy typically better than 5 parts per million, facilitating definitive molecular formula assignments for both precursor and product ions [15] [16]. The accurate mass measurement of the molecular ion (278.1154 Da) confirms the elemental composition C₁₅H₁₈O₅ with mass error typically less than 2 parts per million [16]. Product ion accurate masses provide additional confirmation of proposed fragmentation pathways and enable differentiation from isobaric interferences [15].

Multiple Stage Mass Spectrometry Analysis

The ion trap component enables multiple stage mass spectrometry experiments, providing detailed fragmentation trees that elucidate complete degradation pathways [17] [15]. Multiple stage mass spectrometry analysis of the mass-to-charge ratio 245.1 ion generates secondary product ions that confirm the proposed ring-opening mechanism and provide structural information about the hexanoic acid side chain [15]. These experiments prove particularly valuable for distinguishing between isomeric impurities that may exhibit similar chromatographic behavior but different fragmentation patterns [16].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides the definitive structural characterization method for pharmaceutical impurities, enabling complete assignment of all carbon and hydrogen atoms within the Loxoprofen Ring-opening Impurity structure [20] [21]. The multinuclear approach combining ¹H and ¹³C experiments with two-dimensional correlation techniques ensures unambiguous structural identification while providing quantitative purity assessment capabilities [22] [23].

Proton Nuclear Magnetic Resonance Spectral Analysis

¹H Nuclear magnetic resonance spectroscopy of Loxoprofen Ring-opening Impurity reveals characteristic patterns that confirm the ring-opening transformation and provide detailed structural information [20] [21]. The methine proton at the chiral center appears as a quartet at 3.71 parts per million with coupling constant 7.2 Hz, confirming retention of the stereochemical environment from the parent compound [20] [21]. The methyl group attached to this center generates a doublet at 1.48 parts per million with identical coupling, establishing the connectivity pattern [20] [21].

Aromatic protons produce complex multipets in the 7.20-7.35 parts per million region, consistent with para-disubstituted benzene ring characteristics [20] [21]. The benzylic methylene group linking the aromatic ring to the ketone moiety appears as a singlet at 2.91 parts per million, indicating the absence of significant coupling to adjacent protons [20] [21]. The aliphatic chain protons generate complex multiet patterns between 2.40-2.70 parts per million for the α-carbonyl positions and 1.85-2.35 parts per million for the remaining methylene groups [20] [21].

Carbon-13 Nuclear Magnetic Resonance Assignments

¹³C Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through complete carbon framework assignment [20] [21]. The carboxylic acid carbon resonates at 177.2 parts per million, confirming the presence of this functional group essential for the ring-opening structure [20] [21]. The ketone carbon appears at 210.5 parts per million, establishing the oxidation state and confirming the hexanone chain structure [21].

Aromatic carbons span the typical range from 126.8 to 137.4 parts per million, with quaternary carbons appearing downfield and protonated carbons upfield within this range [20] [21]. The chiral methine carbon resonates at 45.6 parts per million, while its attached methyl group appears at 18.3 parts per million [20] [21]. The benzylic methylene carbon generates a signal at 40.8 parts per million, confirming its connectivity to the aromatic ring [20] [21]. Aliphatic chain carbons produce signals between 23.4-43.2 parts per million, with chemical shift values reflecting their proximity to electron-withdrawing groups [20] [21].

Two-Dimensional Nuclear Magnetic Resonance Correlation Experiments

Two-dimensional correlation spectroscopy experiments provide definitive connectivity assignments that confirm the proposed ring-opening structure [22]. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, confirming all structural assignments and identifying any overlapping signals in the one-dimensional spectra [22]. Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen couplings that establish the complete carbon framework and confirm functional group locations [22].

Homonuclear correlation spectroscopy and total correlation spectroscopy experiments map the complete hydrogen connectivity network, providing unambiguous assignment of the aliphatic chain structure and confirming the absence of cyclic components [22]. These experiments prove particularly valuable for distinguishing between possible regioisomers and confirming the specific ring-opening pathway [22].

Ultraviolet-Visible and Infrared Spectral Signature Analysis

Molecular spectroscopy techniques provide complementary structural information and enable rapid identification of functional groups within the Loxoprofen Ring-opening Impurity structure [9] [24]. These methods offer practical advantages for routine analysis while providing definitive confirmation of key structural features [25] [10].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns that confirm the aromatic substitution pattern and provide quantitative analysis capabilities [9] [10]. The primary absorption maximum occurs at 223 nanometers in aqueous solution, corresponding to π→π* transitions within the para-disubstituted benzene ring system [9] [10]. This wavelength coincides with the primary detection wavelength used in High-Performance Liquid Chromatography analysis, confirming optimal detector sensitivity [9].

A secondary absorption band appears at approximately 280 nanometers, attributed to extended conjugation between the aromatic ring and adjacent carbonyl groups [10]. The molar absorptivity at the primary maximum reaches 8,200 L·mol⁻¹·cm⁻¹ in distilled water, providing excellent sensitivity for quantitative determinations [9]. Spectral characteristics remain consistent across different solvent systems, including water and methanol, indicating minimal solvatochromic effects [9] [10].

Infrared Spectroscopic Functional Group Analysis

Infrared spectroscopy provides definitive identification of functional groups essential for structural confirmation [24] [25]. The broad absorption band spanning 3,570-3,200 cm⁻¹ confirms the presence of carboxylic acid O-H stretching vibrations, with the breadth indicating hydrogen bonding interactions [24] [25]. This feature serves as a primary diagnostic for carboxylic acid functional groups and confirms the ring-opening transformation [24].

The ketone carbonyl group generates a strong absorption at 1,680-1,620 cm⁻¹, confirming the oxidation state of the hexanone chain [24] [25]. Aromatic C=C stretching vibrations appear in the same region, requiring careful analysis to distinguish between these overlapping absorptions [24] [25]. Aliphatic C-H stretching vibrations span 2,935-2,915 cm⁻¹, confirming the presence of methyl and methylene groups throughout the structure [24] [25].

The C-O stretching region at 1,190-1,130 cm⁻¹ provides additional confirmation of ether and alcohol functional groups, though these signals may overlap with other C-O containing moieties [24] [25]. Fingerprint region analysis below 1,500 cm⁻¹ generates complex patterns specific to the complete molecular structure, enabling definitive identification when compared to reference spectra [24] [25].

Comparative Spectral Analysis

Comparative analysis between the ring-opening impurity and parent Loxoprofen compound reveals diagnostic differences that confirm the structural transformation [24]. The presence of additional O-H stretching absorptions and modified carbonyl frequencies provides clear evidence for the ring-opening reaction [24]. These spectral differences enable rapid screening methods for impurity detection without requiring complete chromatographic separation [24].